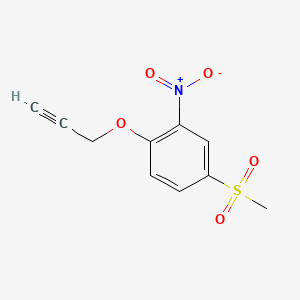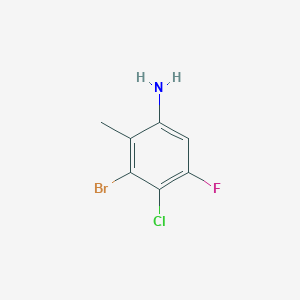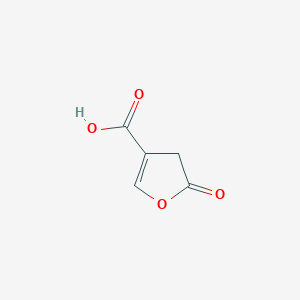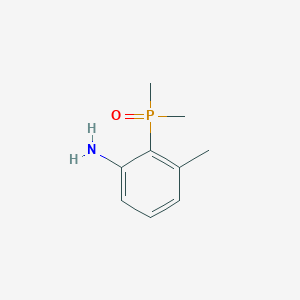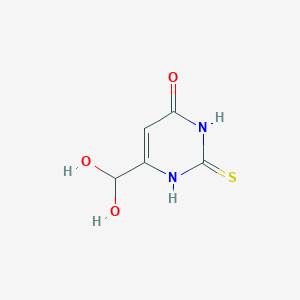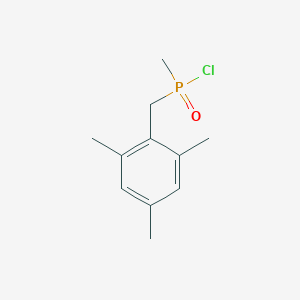
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride is a chemical compound with a complex structure that includes a phosphinic acid chloride group attached to a methylated benzene ring
準備方法
The synthesis of Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride typically involves the reaction of methyl-2,4,6-trimethylbenzene with a phosphinic acid chloride reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid chloride group to other functional groups.
Substitution: The compound can undergo substitution reactions where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride involves its interaction with molecular targets through its reactive phosphinic acid chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.
類似化合物との比較
Methyl-(methyl-2,4,6-trimethyl-benzene)-phosphinic acid chloride can be compared with other similar compounds such as:
Methyl-2,4,6-trimethylbenzenesulphonate: This compound has a sulphonate group instead of a phosphinic acid chloride group, leading to different reactivity and applications.
Methyl-2,4,6-trimethylbenzene: The parent compound without the phosphinic acid chloride group, used as a starting material in various syntheses. The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
942474-14-8 |
|---|---|
分子式 |
C11H16ClOP |
分子量 |
230.67 g/mol |
IUPAC名 |
2-[[chloro(methyl)phosphoryl]methyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16ClOP/c1-8-5-9(2)11(10(3)6-8)7-14(4,12)13/h5-6H,7H2,1-4H3 |
InChIキー |
PXPGAVNXIGIMOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CP(=O)(C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


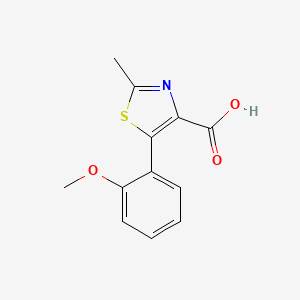
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
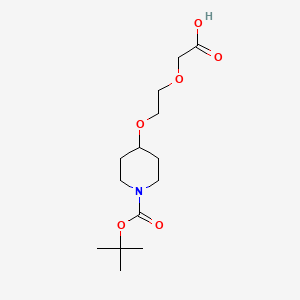
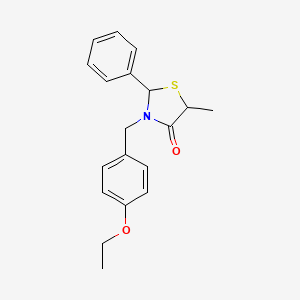
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)

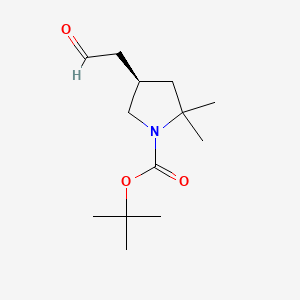
![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
